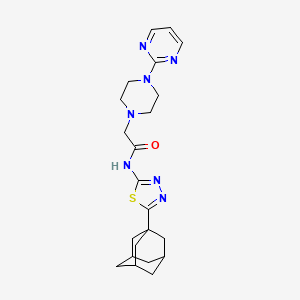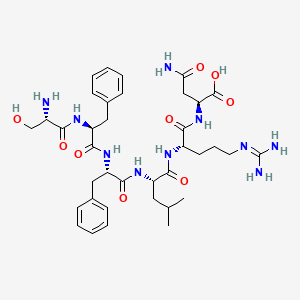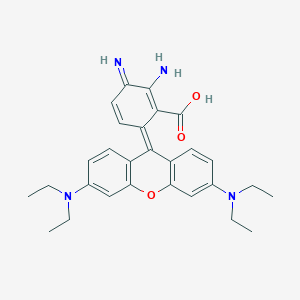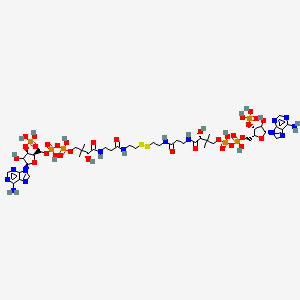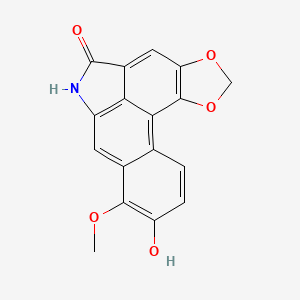
copper;5-iodopyrimidin-1-ide-2,4-dione;quinolin-8-ylazanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;5-iodopyrimidin-1-ide-2,4-dione;quinolin-8-ylazanide is a complex organic compound that combines the properties of copper with a unique heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of copper;5-iodopyrimidin-1-ide-2,4-dione;quinolin-8-ylazanide typically involves multi-step reactions. One common method includes the use of copper-catalyzed aerobic oxidative domino cyclization of methyl azaarenes with 6-amino-pyrimidine-2,4-diones and pyrazol-5-amines . This method employs Cu(OTf)2 as a transition-metal catalyst, which facilitates the oxidative annulation procedure, exhibiting excellent catalytic efficiency and high functional group compatibility .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance the yield and purity of the compound. The use of green chemistry principles, such as solvent recycling and waste minimization, is also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Copper;5-iodopyrimidin-1-ide-2,4-dione;quinolin-8-ylazanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Copper;5-iodopyrimidin-1-ide-2,4-dione;quinolin-8-ylazanide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of copper;5-iodopyrimidin-1-ide-2,4-dione;quinolin-8-ylazanide involves its interaction with molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. In biological systems, it may interact with enzymes and proteins, disrupting cellular processes and leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Copper;5-iodopyrimidin-1-ide-2,4-dione;quinolin-8-ylazanide is unique due to its combination of copper with a complex heterocyclic structure. This combination imparts unique catalytic and biological properties, making it a valuable compound in various research and industrial applications.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable subject of scientific research and industrial applications. Further studies are needed to fully explore its potential and develop new applications.
Properties
Molecular Formula |
C13H9CuIN4O2 |
|---|---|
Molecular Weight |
443.69 g/mol |
IUPAC Name |
copper;5-iodopyrimidin-1-ide-2,4-dione;quinolin-8-ylazanide |
InChI |
InChI=1S/C9H7N2.C4H3IN2O2.Cu/c10-8-5-1-3-7-4-2-6-11-9(7)8;5-2-1-6-4(9)7-3(2)8;/h1-6,10H;1H,(H2,6,7,8,9);/q-1;;+2/p-1 |
InChI Key |
GNDQBOZJGUGGFA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=C1)[NH-])N=CC=C2.C1=C(C(=O)NC(=O)[N-]1)I.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


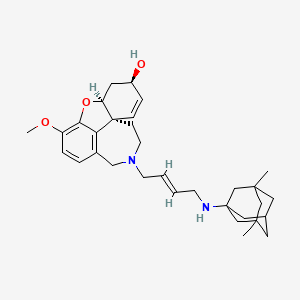
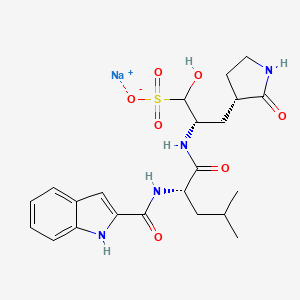
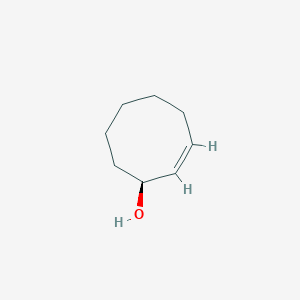
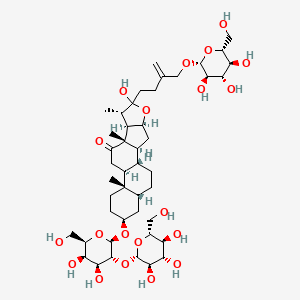
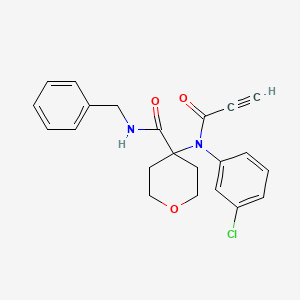
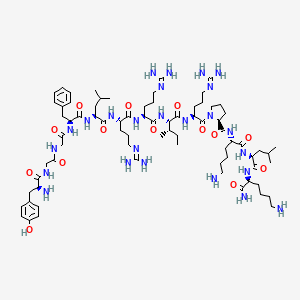
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)
